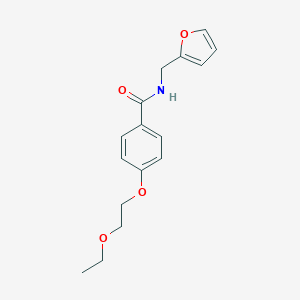![molecular formula C14H11ClN2O2 B269444 3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)
3-[(4-Chlorobenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorobenzoyl)amino]benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CB-30865 is a small molecule inhibitor that has been shown to have a high affinity for the protein kinase CK2, which is involved in many cellular processes.
Mecanismo De Acción
3-[(4-Chlorobenzoyl)amino]benzamide works by binding to the ATP-binding site of the protein kinase CK2, preventing the kinase from phosphorylating its substrates. This leads to a decrease in the activity of CK2 and downstream signaling pathways.
Biochemical and Physiological Effects:
3-[(4-Chlorobenzoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of CK2 activity, decreased cancer cell proliferation, and increased apoptosis. Additionally, 3-[(4-Chlorobenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(4-Chlorobenzoyl)amino]benzamide is its high affinity for CK2, which allows for effective inhibition of the kinase at low concentrations. Additionally, 3-[(4-Chlorobenzoyl)amino]benzamide has been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for in vivo studies. However, one limitation of 3-[(4-Chlorobenzoyl)amino]benzamide is its specificity for CK2, which may limit its potential applications in other areas of research.
Direcciones Futuras
There are several potential future directions for research involving 3-[(4-Chlorobenzoyl)amino]benzamide. One area of interest is the development of 3-[(4-Chlorobenzoyl)amino]benzamide analogs with improved specificity for CK2 or other kinases. Additionally, 3-[(4-Chlorobenzoyl)amino]benzamide may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this possibility. Finally, 3-[(4-Chlorobenzoyl)amino]benzamide may have potential applications in combination therapy with other cancer treatments, and further studies are needed to explore this possibility.
Métodos De Síntesis
The synthesis of 3-[(4-Chlorobenzoyl)amino]benzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with 3-aminobenzoic acid to form 3-(4-chlorobenzoyl)aminobenzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoacetophenone to form the final product, 3-[(4-Chlorobenzoyl)amino]benzamide.
Aplicaciones Científicas De Investigación
3-[(4-Chlorobenzoyl)amino]benzamide has been extensively studied for its potential applications in cancer research. The protein kinase CK2 is overexpressed in many types of cancer, and 3-[(4-Chlorobenzoyl)amino]benzamide has been shown to inhibit CK2 activity, leading to decreased cancer cell proliferation and increased apoptosis. Additionally, 3-[(4-Chlorobenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
3-[(4-Chlorobenzoyl)amino]benzamide |
|---|---|
Fórmula molecular |
C14H11ClN2O2 |
Peso molecular |
274.7 g/mol |
Nombre IUPAC |
3-[(4-chlorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-6-4-9(5-7-11)14(19)17-12-3-1-2-10(8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Clave InChI |
VIKVUQNKYZYPCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

